isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate
Overview
Description
Isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate, also known as IMB-5, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine due to its ability to interact with specific biological targets. In Additionally, we will list future directions for research on this compound.
Mechanism of Action
The mechanism of action of isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate involves its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can result in the inhibition of cellular processes, such as cell growth and proliferation. Additionally, isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Additionally, isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate has been found to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate in lab experiments is its specificity for certain biological targets, which allows for targeted research. Additionally, isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate has been found to have low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate. One direction is to explore its potential therapeutic applications in the treatment of cancer and neurological disorders. Additionally, further research is needed to understand its mechanism of action and its interactions with specific biological targets. Furthermore, research is needed to optimize the synthesis method of isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate to improve its bioavailability and solubility.
Scientific Research Applications
Isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by interacting with specific biological targets. Additionally, isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
propan-2-yl 1-ethyl-4-[(3-methylbenzoyl)amino]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-20-10-14(15(19-20)17(22)23-11(2)3)18-16(21)13-8-6-7-12(4)9-13/h6-11H,5H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYDNURRNDHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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